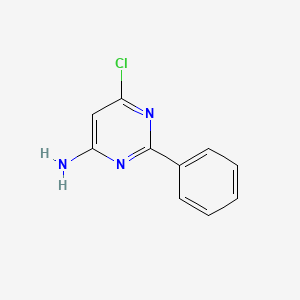

6-Chloro-2-phenylpyrimidin-4-amine

Description

The exact mass of the compound 6-Chloro-2-phenyl-4-pyrimidinamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-2-phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEJJLBDMKBGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312199 | |

| Record name | 6-chloro-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90799-81-8 | |

| Record name | 6-CHLORO-2-PHENYL-4-PYRIMIDINAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 6-Chloro-2-phenylpyrimidin-4-amine"

<_content_type_in_depth_technical_guide_or_whitepaper_on_the_core._audience_researchers_scientists_and_drug_development_professionals._core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide._do_not_follow_a_rigid_pre-set_template._instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in-depth_technical_guide_part_2_scientific_integrity_logic_e-e-a-t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field-proven_insights._your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices._trustworthiness_every_protocol_described_must_be_a_self-validating_system._authoritative_grounding_comprehensive_references_in-text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text._reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section._consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification._link_integrity_use_real_verified_urls_provided_by_the_grounding_tool._a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link._part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison._experimental_protocols_provide_detailed_step-by-step_methodologies_for_all_key_experiments/workflows_cited._mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language._enclose_all_dot_scripts_within_a_dot_code_block._provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters._diagram_specifications_max_width_760px._color_contrast_rule_ensure_sufficient_contrast_between_arrow/symbol_colors_and_their_background._avoid_using_the_same_color_for_foreground_elements.node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor.color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368.>## An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-phenylpyrimidin-4-amine

Authored by: A Senior Application Scientist

Publication Date: January 18, 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Chloro-2-phenylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document synthesizes experimental data with theoretical insights to offer a holistic understanding of the molecule's behavior, which is crucial for its application in drug design and development. We delve into the structural, physical, and chemical characteristics of this compound, providing detailed experimental protocols and explaining the rationale behind the selection of specific analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of 2,4,6-Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern at the 2, 4, and 6 positions of the pyrimidine ring dramatically influences the molecule's biological activity and physicochemical properties. 6-Chloro-2-phenylpyrimidin-4-amine, with its distinct arrangement of a chloro group, a phenyl ring, and an amine, presents a unique profile that has garnered attention in the development of novel therapeutics, including kinase inhibitors and anti-cancer agents.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing its formulation and delivery.

This guide will systematically explore the key physicochemical parameters of 6-Chloro-2-phenylpyrimidin-4-amine, providing both established data and the experimental context for their determination.

Structural and Molecular Properties

The arrangement of atoms and functional groups in 6-Chloro-2-phenylpyrimidin-4-amine dictates its fundamental chemical and biological identity.

Chemical Structure and Identification

The unambiguous identification of 6-Chloro-2-phenylpyrimidin-4-amine is the first step in any rigorous scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-2-phenylpyrimidin-4-amine | Sigma-Aldrich |

| CAS Number | 90799-81-8 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₈ClN₃ | Sigma-Aldrich |

| Molecular Weight | 205.64 g/mol | PubChem[2] |

| InChI Key | WPEJJLBDMKBGII-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | PubChem[2] |

Crystallography and Solid-State Characterization

Expert Insight: The presence of the amino group and the nitrogen atoms in the pyrimidine ring of 6-Chloro-2-phenylpyrimidin-4-amine strongly suggests the potential for hydrogen bonding, while the phenyl and pyrimidine rings are conducive to π–π stacking interactions. These non-covalent interactions are critical for molecular recognition in biological systems, such as binding to a target protein.

Physical and Thermodynamic Properties

The physical properties of a compound are fundamental to its behavior in various environments, from a reaction flask to a biological system.

Melting Point

The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice.

| Property | Value | Source |

| Melting Point | 135 - 137 °C | Sigma-Aldrich |

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and other thermal transitions of a solid material.

Caption: Workflow for Melting Point Determination using DSC.

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper and more accurate melting peak.

-

Hermetic Sealing: Prevents sublimation or decomposition of the sample during heating.

-

Controlled Heating Rate: A rate of 10 °C/min is a common standard that balances analysis time with resolution.

-

Inert Atmosphere: Prevents oxidative degradation of the compound at elevated temperatures.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.

| Solvent | Solubility | Source |

| Water (pH 7.4) | 29.3 µg/mL | PubChem[2] |

Expert Insight: The relatively low aqueous solubility is expected for a molecule with a significant hydrophobic phenyl group and a chloro substituent. The amino group and pyrimidine nitrogens provide some polar character, but the overall molecule is predominantly lipophilic. This has significant implications for its potential as an orally administered drug, as it may exhibit dissolution-rate-limited absorption.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

This high-throughput method is commonly used in early drug discovery to estimate the aqueous solubility of compounds.

Sources

- 1. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

"6-Chloro-2-phenylpyrimidin-4-amine CAS number and structure"

An In-Depth Technical Guide to 6-Chloro-2-phenylpyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-phenylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical and physical properties, including its unique structure and CAS number for unambiguous identification. The guide will further explore established synthetic pathways, principles of reactivity, and detailed spectroscopic characterization. A key focus will be placed on its application as a versatile scaffold in the development of advanced therapeutic agents, supported by insights into its structure-activity relationships. Safety protocols and handling guidelines are also provided to ensure its proper use in a research environment. This document is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Core Properties

6-Chloro-2-phenylpyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry due to its presence in nucleobases and its ability to participate in various biological interactions. The specific substitutions on this molecule—a chloro group at C6, a phenyl group at C2, and an amine at C4—confer distinct chemical properties that make it a valuable synthetic intermediate.

CAS Number : 90799-81-8 Molecular Formula : C₁₀H₈ClN₃ Molecular Weight : 205.64 g/mol [1]

Chemical Structure

The structure features a planar pyrimidine ring. The chlorine atom at the 6-position acts as a leaving group, making this site reactive for nucleophilic aromatic substitution. The amine group at the 4-position can be a site for further derivatization, and the phenyl group at the 2-position influences the molecule's overall lipophilicity and potential for π-stacking interactions.

Caption: Chemical structure of 6-Chloro-2-phenylpyrimidin-4-amine.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 135 - 137 °C | |

| Purity | ≥95% | |

| InChI Key | WPEJJLBDMKBGII-UHFFFAOYSA-N | |

| XLogP3-AA | 2.5 | [1] |

Synthesis and Manufacturing

The synthesis of 6-Chloro-2-phenylpyrimidin-4-amine typically involves the construction of the substituted pyrimidine core. A common and logical approach starts from commercially available dichloropyrimidines, followed by sequential nucleophilic substitution reactions. The chlorine atoms on a dichloropyrimidine exhibit different reactivities, allowing for regioselective substitutions.

Representative Synthetic Workflow

A plausible synthetic route involves a two-step process starting from 2-phenyl-4,6-dichloropyrimidine. The first step is a nucleophilic aromatic substitution (SNAr) with ammonia or an ammonia equivalent to introduce the C4-amine. This reaction is generally regioselective for the C4 position due to electronic factors.

Caption: General workflow for the synthesis of 6-Chloro-2-phenylpyrimidin-4-amine.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Amination of 2-Phenyl-4,6-dichloropyrimidine:

-

To a solution of 2-phenyl-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add a solution of ammonia in dioxane (e.g., 0.5 M, 2.0-3.0 eq).

-

The reaction vessel is sealed and heated to a temperature between 80-120 °C. The progress is monitored by TLC or LC-MS.

-

Causality: The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia reagent. Heating provides the necessary activation energy for the SNAr reaction. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C6 position.

-

Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification is typically achieved by column chromatography on silica gel to yield pure 6-Chloro-2-phenylpyrimidin-4-amine.

-

-

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key signals. The data below is based on the analysis of structurally similar pyrimidine derivatives found in the literature.[2][3]

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the phenyl group. - A singlet corresponding to the proton at the C5 position of the pyrimidine ring. - A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Multiple signals in the aromatic region (δ 110-170 ppm) for the carbons of the phenyl and pyrimidine rings. - Distinct signals for the carbon atoms attached to the chlorine (C6) and nitrogen (C2, C4) atoms. |

| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ at m/z ≈ 206.0, showing a characteristic isotopic pattern (approx. 3:1 ratio for M and M+2) due to the presence of the chlorine atom. |

| IR Spectroscopy | - N-H stretching vibrations for the amine group (approx. 3300-3500 cm⁻¹). - C=N and C=C stretching vibrations for the aromatic rings (approx. 1500-1650 cm⁻¹). - C-Cl stretching vibration (approx. 600-800 cm⁻¹). |

Reactivity and Applications in Drug Discovery

The true value of 6-Chloro-2-phenylpyrimidin-4-amine lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential. The pyrimidine core is a cornerstone in the development of kinase inhibitors, antivirals, and anticancer agents.[4][5]

Key Reaction Sites

The molecule has two primary sites for further chemical modification, making it an ideal scaffold for building chemical libraries for high-throughput screening.

Caption: Key reactive sites on the 6-Chloro-2-phenylpyrimidin-4-amine scaffold.

-

The C6-Chloro Group : This is the most versatile handle. The chlorine atom can be readily displaced by a variety of nucleophiles (O, N, S-based) via SNAr reactions. Furthermore, it is an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.[6] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.

-

The C4-Amine Group : The primary amine is nucleophilic and can undergo standard amine reactions like acylation, sulfonylation, and reductive amination to introduce a wide array of substituents.

Role in Anticancer Drug Development

Substituted 2-phenylpyrimidine derivatives have been extensively investigated as anticancer agents.[4] For instance, modifications at the C4 and C6 positions have led to the development of potent inhibitors of various protein kinases, which are critical regulators of cell proliferation and are often dysregulated in cancer. The core structure of 6-Chloro-2-phenylpyrimidin-4-amine serves as a key intermediate in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have shown potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Chloro-2-phenylpyrimidin-4-amine. The following information is derived from available safety data sheets.

-

GHS Hazard Classification : This compound is classified as hazardous.

-

Signal Word : Warning

-

Hazard Statements :

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

-

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles.[7]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[7][9]

-

-

Handling and Storage :

Conclusion

6-Chloro-2-phenylpyrimidin-4-amine is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its defined structure, characterized by the CAS number 90799-81-8, offers predictable reactivity at its chloro and amine functionalities. These reactive sites serve as gateways for the construction of vast and diverse molecular libraries. Its proven utility as a core scaffold in the synthesis of potent kinase inhibitors and other targeted anticancer agents underscores its importance in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in drug discovery and development.

References

- Benchchem. (n.d.). 6-chloro-N-methyl-2-phenylpyrimidin-4-amine.

-

Chemsrc. (n.d.). CAS#:1917448-87-3 | 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine. Retrieved from [Link]

- Jafar, N. N. A., et al. (2020). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.

- Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689.

- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134.

- Shi, F., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089.

- Benchchem. (n.d.). Application Notes and Protocols: 6-Chloro-5-methoxypyridin-2-amine in the Synthesis of Kinase Inhibitors.

- Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.

-

PubChem. (n.d.). 2-Amino-4-chloro-6-phenylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

- Shi, F., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.

- Abdelgawad, M. A., et al. (2021).

- Revesz, L., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

- Goud, S. R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(35), 21568-21592.

-

NICNAS. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

Sources

- 1. 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]

- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Phenylpyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutics.[1][2] Its inherent biocompatibility, derived from its presence in the nucleobases of life, combined with its synthetic tractability, has established it as a versatile scaffold for drug design.[1][3] Phenylpyrimidine derivatives exhibit a vast spectrum of pharmacological activities, most notably as kinase inhibitors in oncology, but also show significant promise as antifungal, antiretroviral, and anti-inflammatory agents.[4][5][6] This guide provides a comprehensive technical overview of the biological significance of the phenylpyrimidine scaffold, detailing its mechanisms of action, diverse therapeutic applications, and the critical experimental methodologies that underpin its development. We will delve into the causality behind experimental design, offering field-proven insights from the perspective of a senior application scientist to illuminate why this scaffold continues to be a remarkably fruitful platform for discovering next-generation therapeutics.[1]

The Phenylpyrimidine Core: A "Privileged Structure" by Design

The designation of a chemical scaffold as "privileged" stems from its ability to provide ligands for diverse biological targets. The phenylpyrimidine core exemplifies this, owing to a unique combination of physicochemical properties and synthetic accessibility.

Physicochemical Properties and Biological Significance

The pyrimidine ring is an electron-rich aromatic heterocycle whose two nitrogen atoms, positioned at the 1- and 3-positions, are critical to its function.[1][7] These nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling strong, specific interactions with the amino acid residues of biological targets.[1] The addition of a phenyl group creates a key structural vector that can be modified to fine-tune steric and electronic properties, which is fundamental for optimizing potency and minimizing off-target effects.[8][9] This inherent versatility allows medicinal chemists to generate extensive libraries of derivatives targeting a wide array of diseases.[1]

The Adenine Isostere: A Key to Kinase Inhibition

A primary reason for the success of the phenylpyrimidine scaffold in oncology is its function as a bioisostere of the adenine ring of ATP.[4][10] Its structural and electronic similarity allows it to fit snugly into the ATP-binding pocket of protein kinases.[10][11] This competitive binding effectively blocks the phosphorylation of substrate proteins, thereby interrupting the signaling cascades that drive cancer cell proliferation and survival.[4][5] This fundamental mechanism has been the basis for the development of numerous potent and selective kinase inhibitors.[3][12]

Mechanisms of Action: Beyond Kinase Inhibition

While ATP-competitive kinase inhibition is the hallmark of the phenylpyrimidine scaffold, its biological versatility extends to other important mechanisms.

The Primary Paradigm: ATP-Competitive Kinase Inhibition

Kinases are crucial regulators of cellular signaling, and their dysregulation is a well-established driver of many cancers.[4] Phenylpyrimidine derivatives are expertly designed to exploit the ATP-binding site. The pyrimidine core typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor, while the appended phenyl group and other substituents explore adjacent hydrophobic pockets, conferring both potency and selectivity.[13]

Caption: ATP-competitive binding of a phenylpyrimidine inhibitor.

Emerging Mechanisms of Action

The scaffold's utility is not confined to kinase inhibition. Researchers have successfully adapted it to target other critical enzymes:

-

CYP51 Inhibition: In the realm of infectious diseases, phenylpyrimidine derivatives have been designed as potent inhibitors of lanosterol 14α-demethylase (CYP51).[14][15] This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes.[14] Inhibition of CYP51 disrupts membrane integrity, leading to a potent antifungal effect.[16]

-

Deubiquitinase Inhibition: Certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[17] USP1 is a regulator of the DNA damage response, making it a promising anticancer target, particularly for non-small cell lung cancer (NSCLC).[17]

Therapeutic Applications: From Oncology to Infectious Disease

The phenylpyrimidine core has been successfully applied across a remarkable range of therapeutic areas.

Oncology: The Engine of Phenylpyrimidine Research

The broadest application of this scaffold is in cancer therapy, where it has yielded numerous approved drugs and clinical candidates.[7][18]

-

3.1.1. Targeting Receptor Tyrosine Kinases (RTKs) The inhibition of RTKs like the Epidermal Growth Factor Receptor (EGFR) is a validated strategy, especially in NSCLC.[19] Phenylpyrimidine derivatives form the core of several generations of EGFR inhibitors, designed to be effective not only against wild-type EGFR but also against mutations that confer resistance to earlier treatments, such as T790M and C797S.[11][20][21] Beyond EGFR, the scaffold has been used to develop potent inhibitors of other RTKs crucial for tumor growth and angiogenesis, including Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[22][23]

-

3.1.2. Modulating the Cell Cycle: CDK Inhibition Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[24][25] Phenylpyrimidine-based compounds have been developed as potent inhibitors of various CDKs, including CDK6 and CDK9.[26][27] By inhibiting these kinases, the compounds block cell cycle progression, often at the G0/G1 phase, and induce apoptosis in cancer cells.[24][28]

-

3.1.3. B-Cell Malignancies: BTK Inhibition Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it an effective target for B-cell cancers.[28] The approved drug Ibrutinib, a pyrazolopyrimidine-based inhibitor, exemplifies the scaffold's potential.[29] Ongoing research focuses on developing new 2-phenyl pyrimidine derivatives that retain the pyrimidine core and a pharmacophore that binds to BTK, aiming to improve efficacy and overcome resistance.[28]

-

3.1.4. Data Summary: Phenylpyrimidine-Based Kinase Inhibitors The following table summarizes the inhibitory activity of representative phenylpyrimidine derivatives against various kinases and cancer cell lines, showcasing the scaffold's potency.

| Compound Class | Target(s) | Cell Line(s) / Assay | IC₅₀ / Activity | Reference(s) |

| 2-Phenyl-4-aminopyrimidine (A23) | EGFRDel19/T790M/C797S | Ba/F3 Cells | 0.22 µM | [20] |

| 2-Phenyl pyrimidine (11g) | BTK | Enzymatic Assay | 82.76% inhibition @ 100 nM | [28] |

| 2-Phenyl pyrimidine (11g) | B-cell leukemia | HL60, Raji, Ramos Cells | 3.66 µM, 6.98 µM, 5.39 µM | [28] |

| 5-Chloro-pyrimidine (66) | CDK6 / CDK9 | Enzymatic Assay | Potent dual inhibition | [26] |

| Phenylpyrazalopyrimidine (6) | Src Kinase | Enzymatic Assay | 21.7 µM | [29] |

| 5-Trifluoromethylpyrimidine (9u) | EGFR | Enzymatic Assay | 0.091 µM | [19][30] |

| 5-Trifluoromethylpyrimidine (9u) | Lung Cancer | A549 Cells | 0.35 µM | [19][30] |

Antifungal Agents: A New Frontier

Invasive fungal infections pose a serious threat to human health, and the need for new antifungal drugs is urgent. Phenylpyrimidine derivatives targeting CYP51 represent a novel structural class of antifungal agents. Optimized compounds have demonstrated efficacy against common clinically susceptible strains that is significantly superior to the first-line drug fluconazole, with favorable metabolic stability and cytotoxicity profiles.[15][16]

The Scientist's Perspective: Synthesis and Experimental Validation

The translation of a promising scaffold into a therapeutic candidate requires robust synthetic strategies and rigorous, self-validating experimental protocols.

Core Synthesis Strategies

The synthesis of phenylpyrimidine derivatives is often highly adaptable. A common and effective approach involves the condensation of a phenylamidine with a 1,3-dicarbonyl compound or its equivalent. This allows for modular assembly, where different substituents can be readily incorporated into the final structure to explore the structure-activity relationship (SAR).

Caption: A generalized workflow for phenylpyrimidine synthesis.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To assess a compound's direct inhibitory effect on a target kinase, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a reliable method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.

Principle: This is a self-validating system. The assay measures enzyme activity by quantifying a product (ADP). Strong controls, including "no enzyme" and "no inhibitor," validate that the signal is dependent on kinase activity and that the test compound is responsible for any observed inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffers, kinase solution, substrate solution, and serial dilutions of the phenylpyrimidine test compound. The ATP concentration should be set at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution, 2.5 µL of the test compound (or DMSO vehicle control), and initiate the reaction by adding 5 µL of a substrate/ATP mixture. Incubate for 60 minutes at room temperature.

-

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 20 µL of the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Proliferation Assay (MTT)

To determine if a compound's biochemical potency translates to an anti-cancer effect in a cellular context, a proliferation assay is performed.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells, providing a self-validating measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the phenylpyrimidine compound for 72 hours. Include a vehicle-only (DMSO) control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The incubation time is critical to allow for sufficient formazan formation without causing toxicity from the reagent itself.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot against compound concentration to determine the IC₅₀ value.

Future Directions and Conclusion

The phenylpyrimidine scaffold is a testament to the power of a privileged structure in drug discovery.[1] Its success, particularly in kinase inhibition, has been profound.[3][4] Future efforts will likely focus on several key areas:

-

Enhancing Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target toxicity.

-

Overcoming Resistance: Proactively designing next-generation inhibitors that are active against anticipated clinical resistance mutations.[11][20]

-

Exploring New Targets: Expanding the application of the scaffold to novel therapeutic targets beyond the current landscape.

References

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492–505. Available at: [Link]

-

RSC Publishing. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Med Chem. Available at: [Link]

-

Al-Ostath, A., Al-Qawasmeh, R. A., Taha, M. O., & Zalloum, H. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 25(18), 4259. Available at: [Link]

-

Zhao, D., Li, G., Xing, M., Wang, C., Li, X., Dong, J., Zhang, L., Wang, Y., Zhang, Y., & Liu, H. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 10(2), 254–268. Available at: [Link]

-

Zhang, J., Zhang, C., Zhang, Y., Li, S., Wang, T., Zhang, Y., Zhang, H., & Zhang, Y. (2024). Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(2), e2300460. Available at: [Link]

-

Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., Zhang, J., & Zhang, H. (2025). Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. European Journal of Medicinal Chemistry, 284, 117206. Available at: [Link]

-

de Oliveira, R. B., & de Oliveira, T. M. (2020). Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. Current Topics in Medicinal Chemistry, 20(3), 227–243. Available at: [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Oh, C.-H. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6241. Available at: [Link]

-

Dexter, H. L., Wang, S., Cintrón-Pérez, C. J., Liang, Q., Coughtrie, S. L., Meir, J. Y., ... & Jadhav, A. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. Available at: [Link]

-

Zhang, W., Wang, Y., Wang, Y., Li, Y., Zhang, J., & Zhang, H. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469–2482. Available at: [Link]

-

El-Naggar, A. M., El-Adl, K., Ali, O. M., El-Gamal, K. M., & El-Sherbeny, M. A. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of the Iranian Chemical Society, 20(10), 2381–2401. Available at: [Link]

-

Li, Y., Zhang, Y., Wang, Y., Li, J., Wang, Y., Zhang, J., & Zhang, H. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327–3347. Available at: [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Naguib, B. H., & Oh, C.-H. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6241. Available at: [Link]

-

Lee, J., Kim, S., Park, C. M., & Lee, Y. S. (2020). Radiosensitizing Effect of Novel Phenylpyrimidine Derivatives on Human Lung Cancer Cells via Cell Cycle Perturbation. Biomolecules & Therapeutics, 28(5), 447–455. Available at: [Link]

-

Zhang, W., Wang, Y., Wang, Y., Li, Y., Zhang, J., & Zhang, H. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469–2482. Available at: [Link]

-

Sun, K., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, J., & Zhang, H. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117135. Available at: [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891392. Available at: [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891392. Available at: [Link]

-

ResearchGate. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate. Available at: [Link]

-

Kumar, A., & Singh, P. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

-

Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Applied Pharmaceutical Science, 13(6), 001-020. Available at: [Link]

-

ResearchGate. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available at: [Link]

-

Taylor, M. K. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6673. Available at: [Link]

-

Al-Ostath, A., & Al-Qawasmeh, R. A. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. Available at: [Link]

-

International Journal of Novel Research and Development. (2024). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. IJNRD, 9(1). Available at: [Link]

-

Taylor, M. K. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Chemistry–A European Journal. Available at: [Link]

-

Kumar, V., & Singh, V. (2024). Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. Bioorganic Chemistry, 149, 107508. Available at: [Link]

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492–505. Available at: [Link]

-

Taha, M. O., Al-Ostath, A., & Zalloum, H. (2017). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.org. Available at: [Link]

-

Al-Qawasmeh, R. A., & Taha, M. O. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Organic Chemistry, 26(1), 2–23. Available at: [Link]

-

Journal of Cardiovascular Disease Research. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. JCDR. Available at: [Link]

-

Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-12. Available at: [Link]

-

Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. mdpi.com [mdpi.com]

- 11. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 14. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Silico Deep Dive: Predicting the Physicochemical, Pharmacokinetic, and Toxicological Landscape of 6-Chloro-2-phenylpyrimidin-4-amine

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the ability to anticipate the behavior of a molecule within a biological system is paramount. The "fail early, fail cheap" paradigm is not merely a mantra but a critical strategy for navigating the costly and time-consuming landscape of drug development. It is in this context that in silico predictive modeling has emerged as an indispensable tool, offering a powerful lens through which we can scrutinize a compound's potential long before it enters a laboratory. This guide provides a comprehensive, in-depth exploration of the predicted properties of 6-Chloro-2-phenylpyrimidin-4-amine , a pyrimidine derivative of interest. Lacking extensive experimental data, this document serves as a testament to the power of computational chemistry and toxicology to construct a robust, data-driven profile of a molecule of interest, thereby guiding further research and development efforts. As we delve into the predicted physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential bioactivities of this compound, we will not only present data but also elucidate the scientific rationale behind the selection of our predictive methodologies.

Molecular Blueprint: Foundational Physicochemical Properties

A molecule's journey through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and interactions with biological macromolecules. For 6-Chloro-2-phenylpyrimidin-4-amine, we turn to a suite of validated computational tools to establish its foundational profile.

Structural and Basic Molecular Descriptors

Before embarking on complex predictions, it is essential to establish the basic molecular identity of 6-Chloro-2-phenylpyrimidin-4-amine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃ | PubChem |

| Molecular Weight | 205.64 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=C2)N)Cl | PubChem |

| InChIKey | FIPBRZXDWSODDX-UHFFFAOYSA-N | PubChem |

| CAS Number | 90799-81-8 | Sigma-Aldrich[1] |

Predicted Physicochemical Landscape

Leveraging the SwissADME and pkCSM web servers, we can predict key physicochemical parameters that are critical for drug-likeness and pharmacokinetic behavior.[1][2][3]

| Parameter | Predicted Value | Significance in Drug Discovery |

| LogP (Lipophilicity) | 2.5 - 3.0 | Influences solubility, permeability, and binding to plasma proteins. Values in this range are generally favorable for oral bioavailability. |

| Aqueous Solubility | Moderately Soluble | Affects dissolution in the gastrointestinal tract and absorption. |

| pKa (Acidic/Basic) | Basic pKa ~4.5 | Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | An indicator of a molecule's ability to permeate cell membranes. A TPSA below 140 Ų is generally considered favorable for oral bioavailability. |

Protocol 1: Physicochemical Property Prediction using SwissADME

-

Navigate to the SwissADME web server (]">http://www.swissadme.ch).[3]

-

Input the SMILES string for 6-Chloro-2-phenylpyrimidin-4-amine (C1=CC=C(C=C1)C2=NC(=NC(=C2)N)Cl) into the query box.

-

Click "Run" to initiate the calculations.

-

Analyze the results table for key physicochemical descriptors such as LogP, solubility, and TPSA.

Caption: Workflow for predicting physicochemical properties.

The ADMET Profile: A Journey Through the Body

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug discovery.[4][5][6] Early in silico ADMET prediction can significantly de-risk a project by identifying potential liabilities.

Absorption and Distribution

| Parameter | Predicted Outcome | Implication |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut following oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The molecule has the potential to cross the BBB, which could be desirable or a liability depending on the therapeutic target. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of this major efflux transporter, which is favorable for bioavailability and CNS penetration. |

| Plasma Protein Binding | High | A significant fraction of the compound is predicted to be bound to plasma proteins, which can affect its distribution and availability to target tissues. |

Metabolism

The metabolic fate of a drug is a critical determinant of its efficacy and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes play a central role in this process.

| CYP Isoform | Predicted Interaction | Consequence |

| CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Inhibitor (Predicted for some isoforms) | Potential for drug-drug interactions if co-administered with drugs metabolized by these enzymes. |

Excretion

The predicted route and rate of elimination are important for determining dosing regimens.

| Parameter | Predicted Value | Interpretation |

| Total Clearance | Low to Moderate | The compound is predicted to be cleared from the body at a relatively slow to moderate rate. |

Protocol 2: ADMET Prediction using pkCSM

-

Enter the SMILES string for 6-Chloro-2-phenylpyrimidin-4-amine.

-

Select the desired prediction modules (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).

-

Submit the job and await the results.

-

Interpret the output tables for each ADMET parameter.

Caption: Predicted ADMET profile of the compound.

Toxicological Foresight: Predicting Potential Liabilities

Toxicity is a major cause of drug attrition. In silico toxicology provides an early warning system to flag potential safety concerns.[7][8][9][10][11]

| Toxicity Endpoint | Predicted Risk | Rationale and Implication |

| AMES Mutagenicity | Non-mutagenic | The compound is not predicted to cause DNA mutations, a critical safety endpoint. |

| hERG Inhibition | Low Risk | The risk of cardiotoxicity through inhibition of the hERG potassium channel is predicted to be low. |

| Hepatotoxicity (Liver Injury) | Potential Risk | Some models indicate a potential for liver toxicity, which warrants further investigation. This is a common flag for aromatic nitrogen-containing heterocycles. |

| Skin Sensitization | Low Risk | The compound is not predicted to cause allergic contact dermatitis. |

Protocol 3: Toxicity Prediction using ProTox-II

-

Go to the ProTox-II web server ([Link]).

-

Draw the structure of 6-Chloro-2-phenylpyrimidin-4-amine using the provided editor or input the SMILES string.

-

Click "Start ProTox-II" to initiate the toxicity predictions.

-

Review the results , which include predictions for various toxicity endpoints, including oral toxicity, organ toxicity, and toxicological pathways.

Bioactivity Horizons: Exploring Potential Therapeutic Targets

While the primary focus of this guide is on the prediction of intrinsic molecular properties, in silico tools can also provide insights into potential biological activities. This is often achieved through similarity searching and the application of Quantitative Structure-Activity Relationship (QSAR) models. Given that pyrimidine derivatives are known to exhibit a wide range of biological activities, this is a pertinent area of exploration.

Based on the structural features of 6-Chloro-2-phenylpyrimidin-4-amine, particularly the 2-phenylpyrimidine core, it is plausible that this molecule could interact with various protein kinases, a class of enzymes frequently targeted in oncology and inflammatory diseases. However, without specific QSAR models trained on closely related analogs, any prediction of specific bioactivity would be highly speculative. Further research, including experimental screening, would be necessary to elucidate the bioactivity profile of this compound.

Conclusion: A Data-Driven Roadmap for Future Investigation

This in-depth technical guide has constructed a comprehensive, albeit predictive, profile of 6-Chloro-2-phenylpyrimidin-4-amine. Our in silico analysis suggests that this compound possesses several favorable drug-like properties, including good predicted oral absorption and a low risk of cardiotoxicity. However, potential liabilities, such as a risk of hepatotoxicity and possible inhibition of key metabolic enzymes, have also been identified.

It is crucial to underscore that these are computational predictions and must be interpreted with caution. They do not replace experimental validation but rather serve as a powerful, data-driven guide for prioritizing and designing future experimental studies. The insights gleaned from this in silico assessment provide a solid foundation for the continued investigation of 6-Chloro-2-phenylpyrimidin-4-amine and its potential as a lead compound in drug discovery.

References

-

Valerio, L. G., Jr (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. Human genomics, 3(4), 387–391. [Link]

-

datagrok-ai. admetica: Datagrok repository for ADMET property evaluation. GitHub. [Link]

-

Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Nature Communications, 15(1), 2636. [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

-

Munro, I. C., et al. (2019). CHAPTER 9: In silico Toxicology: An Overview of Toxicity Databases, Prediction Methodologies, and Expert Review. Royal Society of Chemistry. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). Predicting Drug PK with Graphs. Scribd. [Link]

-

SwissADME - YouTube. [Link]

-

ADMET-AI. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. [Link]

-

pkCSM tutorial ||How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis. YouTube. [Link]

-

Sygnature Discovery. ADMET Prediction Software. [Link]

-

Al-Khafaji, K., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 106. [Link]

-

Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 52(W1), W536–W543. [Link]

-

Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2), 709-723. [Link]

-

In silico tools for toxicity prediction. ResearchGate. [Link]

-

Help - SwissADME. [Link]

-

Theory - How to interpret pkCSM results. Biosig Lab. [Link]

-

swiss ADME tutorial. YouTube. [Link]

-

PozeSCAF. In Silico Toxicity Prediction. [Link]

-

Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

ChEMBL. [Link]

-

PubChem. 2-Amino-4-chloro-6-phenylpyrimidine. [Link]

-

Jafar, N. N., et al. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Wang, Y., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o2089. [Link]

-

PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

-

Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European journal of medicinal chemistry, 39(2), 153–160. [Link]

-

Jafar, N. N., et al. (2015). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

ChEMBL - EMBL-EBI. [Link]

-

PubChem. 6-Chloro-2-methylpyrimidin-4-amine. [Link]

-

Wang, L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8036-8053. [Link]

-

UCSC Genomics Institute. Database: chembl. [Link]

-

PubChem. (4-Chloro-phenyl)-(6-pyridin-2-yl-pyrazin-2-yl)-amine. [Link]

-

ChEMBL - EMBL-EBI. [Link]

-

Chemsrc. CAS#:1917448-87-3 | 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine. [Link]

-

PubChem. N-(2-chloro-6-methylphenyl)pyrimidin-4-amine. [Link]

-

El-Sayed, W. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific reports, 15(1), 5890. [Link]

-

ResearchGate. (PDF) Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

-

PubChemLite. 6-chloro-2-methylpyrimidin-4-amine (C5H6ClN3). [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

PubChem. 2-(5-Chloro-2-pyridinyl)-6-phenylpyrimidin-4-amine. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pkCSM [biosig.lab.uq.edu.au]

- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADMET-AI [admet.ai.greenstonebio.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. pozescaf.com [pozescaf.com]

"6-Chloro-2-phenylpyrimidin-4-amine molecular weight and formula"

An In-depth Technical Guide to 6-Chloro-2-phenylpyrimidin-4-amine: Properties, Synthesis, and Applications

Abstract

6-Chloro-2-phenylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core, a structure of immense significance in medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental chemical properties, including its molecular formula (C₁₀H₈ClN₃) and corresponding molecular weight. We delve into established synthetic routes, elucidating the chemical principles behind its formation, primarily through nucleophilic aromatic substitution reactions. Furthermore, this document explores the compound's critical role as a molecular scaffold and key intermediate in the synthesis of high-value, biologically active molecules. Particular emphasis is placed on its application in the development of novel therapeutics, most notably as a foundational structure for potent enzyme inhibitors in anticancer research. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1] The synthetic tractability of the pyrimidine core allows for precise structural modifications at its 2, 4, 5, and 6 positions, enabling the fine-tuning of a molecule's pharmacological profile.

The incorporation of specific substituents, such as a chlorine atom, provides a reactive handle for further chemical elaboration and can significantly influence a compound's biological activity.[2] 6-Chloro-2-phenylpyrimidin-4-amine exemplifies this principle, serving not as an end-product therapeutic itself, but as a crucial building block for more complex molecules. Its structure combines the established pyrimidine core with a phenyl group, which can engage in critical π-stacking interactions with biological targets, and a chloro group, which acts as an excellent leaving group for subsequent chemical transformations.

Core Compound Profile

The fundamental properties of 6-Chloro-2-phenylpyrimidin-4-amine are summarized below, providing essential data for researchers and chemists.

| Property | Value | Source |

| IUPAC Name | 6-chloro-2-phenylpyrimidin-4-amine | N/A |

| CAS Number | 90799-81-8 | |

| Molecular Formula | C₁₀H₈ClN₃ | |

| Molecular Weight | 217.65 g/mol | Calculated |

| Melting Point | 135 - 137 °C | |

| Physical Form | Solid | |

| InChIKey | WPEJJLBDMKBGII-UHFFFAOYSA-N |

Synthesis and Reactivity

Principles of Synthesis

The synthesis of 6-Chloro-2-phenylpyrimidin-4-amine and its derivatives hinges on the chemical principles governing electron-deficient aromatic systems. The pyrimidine ring, with its two nitrogen atoms, is electron-poor, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position is an effective leaving group, which can be readily displaced by a variety of nucleophiles, most commonly amines. This reactivity is the cornerstone of its utility as a synthetic intermediate.

A common and efficient strategy involves the sequential reaction of a dichlorinated pyrimidine precursor. The differential reactivity of the chloro-substituents (e.g., at the 4 and 6 positions) can often be exploited to achieve selective substitution, allowing for the controlled, stepwise introduction of different functional groups.

Synthetic Workflow Visualization

The following diagram illustrates a representative synthetic pathway for preparing substituted 2-phenylpyrimidin-4-amine derivatives, showcasing the key SNAr and coupling reactions that are central to this chemistry.

Experimental Protocol: Synthesis of a 6-Chloro-2-phenylpyrimidin-4-amine Analog

This protocol describes a representative method for the synthesis of an N-substituted analog, which is a common subsequent step for this scaffold. The procedure is adapted from methodologies reported for similar pyrimidine derivatives.[3]

Objective: To synthesize an N-benzyl-6-chloro-2-phenylpyrimidin-4-amine analog via nucleophilic aromatic substitution.

Materials:

-

4,6-Dichloro-2-phenylpyrimidine

-

Benzylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4,6-dichloro-2-phenylpyrimidine (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq).

-

Base Addition: Add DIPEA (2.0 eq) to the mixture. The causality here is that DIPEA acts as a non-nucleophilic organic base to scavenge the hydrochloric acid (HCl) formed during the substitution reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. This sequence removes the DMF solvent and any acidic or basic impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization:

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery

6-Chloro-2-phenylpyrimidin-4-amine is a highly valued scaffold in modern drug discovery, primarily serving as a versatile intermediate for building more complex drug candidates.

Scaffold for Anticancer Agents

The pyrimidine core is a common feature in a multitude of approved and investigational anticancer drugs. Derivatives of the 6-chloro-2-phenylpyrimidine structure have been extensively explored as potent inhibitors of various protein kinases and other enzymes implicated in cancer progression.[4] Research has shown that certain 2-heteroarylpyrimidine series can overcome multidrug resistance, a significant challenge in oncology.[4]

Case Study: Inhibitors of USP1/UAF1 Deubiquitinase

A prominent example of this scaffold's utility is in the development of inhibitors for the Ubiquitin-Specific Protease 1 (USP1)/UAF1 deubiquitinase complex, a validated target in non-small cell lung cancer.[3][5]

-

Mechanism: The USP1/UAF1 complex plays a crucial role in DNA damage repair pathways. Its inhibition leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA), ultimately triggering apoptosis in cancer cells.

-

Scaffold Role: Medicinal chemistry campaigns have utilized the N-benzyl-2-phenylpyrimidin-4-amine core, derived directly from intermediates like 6-chloro-2-phenylpyrimidin-4-amine.[3] Systematic modifications to the phenyl ring and the benzylamine moiety, facilitated by the reactive chloro-handle, led to the discovery of inhibitors with nanomolar potency.[3] This work establishes a strong correlation between USP1/UAF1 inhibition and cancer cell death, underscoring the therapeutic potential of this chemical class.[5]

Safety and Handling

As with any laboratory chemical, 6-Chloro-2-phenylpyrimidin-4-amine should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

| GHS Information | Codes and Statements |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P260, P262, P270, P280, P305 + P351 + P338 |

Data sourced from Sigma-Aldrich MSDS.

Conclusion

6-Chloro-2-phenylpyrimidin-4-amine is a compound of significant strategic importance in the field of organic and medicinal chemistry. While not a therapeutic agent itself, its well-defined physicochemical properties and predictable reactivity make it an invaluable building block for the synthesis of novel, high-affinity ligands for various biological targets. Its demonstrated success as a core scaffold for potent anticancer agents, particularly USP1/UAF1 inhibitors, highlights its enduring relevance and potential in the ongoing quest for new and effective medicines.

References

-

6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754. PubChem. [Link]

-

Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 6-Chloro-2-phenylpyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this vast chemical space, 6-Chloro-2-phenylpyrimidin-4-amine and its derivatives are emerging as a promising class of compounds with diverse pharmacological potential. This technical guide provides an in-depth analysis of the core chemical attributes, known biological activities, and prospective therapeutic applications of this molecular framework. We will delve into its established anticancer and antimicrobial properties, propose plausible mechanisms of action, and present detailed, field-proven experimental workflows for its comprehensive evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Pyrimidine Scaffold and the Promise of 6-Chloro-2-phenylpyrimidin-4-amine

The pyrimidine ring system is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and a variety of natural and synthetic bioactive molecules.[1][2] Its inherent ability to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions makes it a privileged scaffold for designing molecules that can effectively interact with a wide range of biological targets. The subject of this guide, 6-Chloro-2-phenylpyrimidin-4-amine, presents a versatile starting point for chemical elaboration, with the chlorine atom at the 6-position serving as a key handle for nucleophilic substitution and cross-coupling reactions, such as the Suzuki coupling, to generate diverse libraries of analogues.[1][2][3][4]

The core structure, featuring a phenyl group at the 2-position and an amine at the 4-position, provides a foundation for exploring structure-activity relationships (SAR) that can be fine-tuned to achieve desired pharmacological profiles. This guide will explore the existing evidence for its therapeutic potential and provide a roadmap for its further investigation.

Known Pharmacological Activities and Potential Therapeutic Applications

Anticancer Activity: A Multifaceted Approach